molecular formula C26H41Br2N5O4 B14784131 4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole

4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole

Cat. No.: B14784131
M. Wt: 647.4 g/mol
InChI Key: PJJAUOKAKNRFDV-UHFFFAOYSA-N
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Description

4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, nitro groups, and a long alkyl chain, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole typically involves multiple steps, starting from commercially available precursors. The key steps include bromination, nitration, and alkylation reactions. For instance, the bromination of a suitable benzo[d][1,2,3]triazole precursor can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and nitration steps to ensure better control over reaction conditions and yield. Additionally, the use of automated systems for purification and isolation of the final product can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells .

Mechanism of Action

The mechanism of action of 4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole is largely dependent on its chemical structure. The presence of electron-withdrawing nitro groups and electron-donating alkyl chains can influence its reactivity and interaction with molecular targets. In biological systems, it may interact with cellular components through hydrogen bonding, hydrophobic interactions, and covalent modifications. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole
  • 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole

Uniqueness

Compared to these similar compounds, 4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole is unique due to the presence of the long 2-octyldodecyl chain. This alkyl chain can significantly influence the compound’s solubility, stability, and interaction with other molecules, making it particularly useful in applications requiring specific hydrophobic or amphiphilic properties .

Properties

Molecular Formula

C26H41Br2N5O4

Molecular Weight

647.4 g/mol

IUPAC Name

4,7-dibromo-5,6-dinitro-2-(2-octyldodecyl)benzotriazole

InChI

InChI=1S/C26H41Br2N5O4/c1-3-5-7-9-11-12-14-16-18-20(17-15-13-10-8-6-4-2)19-31-29-23-21(27)25(32(34)35)26(33(36)37)22(28)24(23)30-31/h20H,3-19H2,1-2H3

InChI Key

PJJAUOKAKNRFDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1N=C2C(=C(C(=C(C2=N1)Br)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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